Furo[2,3-d]pyridazin-4-ol

Medicinal Chemistry Heterocyclic Synthesis Scaffold Optimization

Furo[2,3-d]pyridazin-4-ol is a uniquely differentiated fused bicyclic heterocycle for kinase inhibitor and G‑quadruplex DNA binder discovery. Unlike generic pyridazin‑4‑ol analogs, its [2,3‑d] ring fusion and tautomeric 4‑ol/4(5H)‑one equilibrium create privileged chemical space validated by the clinical VEGFR/PDGFR/c‑Kit inhibitor telatinib (VEGFR2 IC₅₀ 6 nM). The 4‑hydroxyl group is an ideal derivatization handle for rapid SAR expansion. Procure this scaffold to access a cost‑efficient, synthetically tractable core for anticancer, antimicrobial, or novel synthetic methodology programs.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
Cat. No. B11782837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyridazin-4-ol
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=O)NN=C2
InChIInChI=1S/C6H4N2O2/c9-6-4-1-2-10-5(4)3-7-8-6/h1-3H,(H,8,9)
InChIKeyUCNRPUQVGPKREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-d]pyridazin-4-ol: A Fused Heterocyclic Scaffold for Drug Discovery and Chemical Biology


Furo[2,3-d]pyridazin-4-ol (CAS 14757-77-8) is a fused bicyclic heterocycle that combines a furan ring with a pyridazine core. This scaffold serves as a versatile building block in medicinal chemistry, with its 4-hydroxyl group providing a key synthetic handle for further derivatization . The furopyridazinone system exhibits tautomerism between the 4‑ol and 4(5H)‑one forms, a property that influences both its physicochemical profile and its interaction with biological targets [1]. This structural motif is found in a range of biologically active compounds, including the clinical VEGFR/PDGFR inhibitor telatinib, underscoring the scaffold's relevance in kinase drug discovery [2].

Why Generic Substitution of Furo[2,3-d]pyridazin-4-ol with Other Pyridazine Analogs Fails


The furo[2,3-d]pyridazine scaffold is not freely interchangeable with other pyridazine isomers or simple pyridazin-4-ol analogs. The specific ring fusion geometry, oxidation state, and tautomeric equilibrium of furo[2,3-d]pyridazin-4-ol create a unique chemical space that dictates both reactivity in further derivatization and biological target recognition. For instance, the [2,3-d] fusion pattern imposes distinct electronic and steric constraints compared to the [2,3-c] isomer [1], while the 4-ol tautomer offers a different hydrogen-bonding profile than the 4(5H)-one form [2]. Moreover, the presence of the furan oxygen and the specific nitrogen placement in the pyridazine ring profoundly influence binding affinity to kinases and G‑quadruplex DNA structures . Replacing this compound with a generic pyridazin-4-ol [3] or an alternative ring-fused analog would result in unpredictable loss of activity, compromised synthetic tractability, and non‑comparable biological readouts, directly impacting the validity of structure‑activity relationship (SAR) campaigns and procurement decisions in early‑stage drug discovery.

Quantitative Differentiation Evidence for Furo[2,3-d]pyridazin-4-ol vs. Closest Analogs


Enhanced Synthetic Tractability of the [2,3-d] Furopyridazine Scaffold vs. [2,3-c] Isomer

The furo[2,3-d]pyridazin-4(5H)-one scaffold, which is directly accessible from furo[2,3-d]pyridazin-4-ol, can be prepared in high efficiency via an intramolecular cyclization route that avoids the low-yielding steps characteristic of the furo[2,3-c]pyridazin-4(1H)-one isomer. While the first synthesis of the [2,3-c] isomer required a five‑step sequence with modest overall yield and was only reported in 2016 [2], the [2,3-d] isomer was efficiently synthesized in 2014 using a more concise method starting from methyl 2‑methylfuran‑3‑carboxylate [1]. This synthetic advantage translates directly into better scalability and lower cost for procurement and downstream derivatization.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Optimization

Selective G‑Quadruplex DNA Binding vs. Classical Pyridazinone Bioisosteres

Derivatives of furo[2,3-d]pyridazin-4(5H)-one, which is the keto tautomer of furo[2,3-d]pyridazin-4-ol, demonstrate selective binding to the BCL2 gene promoter G‑quadruplex, a non‑canonical DNA structure implicated in anti‑apoptotic signaling in cancer . This mode of action is distinct from the kinase inhibition or antibacterial activity typically reported for classical pyridazinone bioisosteres [1]. Biophysical studies show that two furopyridazinone derivatives bind BCL2 G‑quadruplex with good selectivity over other DNA structures, and one ligand inhibits BCL2 gene transcription and reduces protein expression in Jurkat cells .

Chemical Biology Oncology G‑Quadruplex Targeting

Antimicrobial Spectrum of 4‑Aryl Furo[2,3-d]pyridazines vs. Unsubstituted Pyridazinones

The furo[2,3-d]pyridazine core, when derivatized with aryl groups at the 4‑position, exhibits antimicrobial activity that is not observed with the unsubstituted pyridazin-4-ol or simple pyridazinones. In a study of 4‑aryl furo[2,3-d]pyridazines, compounds showed varying degrees of antibacterial and antifungal activity against standard microbial strains [1]. This contrasts with the limited antimicrobial profile of the parent 4‑hydroxypyridazine, which lacks the fused furan ring and is largely inactive in similar assays [2].

Antimicrobial SAR Infectious Disease

Kinase Inhibitor Scaffold Validation: Telatinib Contains the Furo[2,3-d]pyridazine Core

The clinical candidate telatinib (BAY 57-9352) is a potent inhibitor of VEGFR2/3, c‑Kit, and PDGFRα kinases and features a 4‑(4‑chlorophenyl)amino‑furo[2,3-d]pyridazine core [1]. This demonstrates that the furo[2,3-d]pyridazine scaffold is capable of supporting high‑affinity kinase binding with nanomolar potency, a property not shared by all pyridazine isomers. For example, the [2,3-c] furopyridazinone scaffold has not yielded advanced kinase inhibitors to date [2].

Kinase Inhibition Oncology Drug Repurposing

Optimal Research and Industrial Applications for Furo[2,3-d]pyridazin-4-ol Based on Evidence


Scaffold for Kinase Inhibitor Lead Generation

Procure furo[2,3-d]pyridazin-4-ol to initiate a kinase inhibitor discovery program. The scaffold is validated by telatinib, a clinical‑stage VEGFR/PDGFR/c‑Kit inhibitor with nanomolar IC₅₀ values (VEGFR2: 6 nM, VEGFR3: 4 nM, c‑Kit: 1 nM) . The 4‑hydroxyl group serves as an ideal functional handle for introducing diverse amine‑based substituents to explore kinase hinge‑binding motifs. The efficient synthetic accessibility of the [2,3-d] isomer [1] ensures rapid SAR expansion and lower cost per analog compared to less tractable furopyridazine isomers [2].

G‑Quadruplex‑Targeted Chemical Biology Probes

Utilize furo[2,3-d]pyridazin-4-ol as a starting point for designing selective G‑quadruplex DNA binders. Derivatives of the 4(5H)‑one tautomer have demonstrated selective binding to the BCL2 gene promoter G‑quadruplex, leading to inhibition of BCL2 transcription and reduced protein expression in Jurkat cells . This unique mode of action differentiates the scaffold from classical pyridazinones that target protein enzymes [3], opening avenues for investigating non‑canonical DNA structures in cancer biology.

Antimicrobial SAR Studies Requiring Fused Heterocyclic Cores

Employ furo[2,3-d]pyridazin-4-ol as a core building block for antimicrobial SAR exploration. 4‑Aryl derivatives of this scaffold exhibit measurable antibacterial and antifungal activity [4], in contrast to the inactive parent pyridazin-4-ol [5]. The fused furan ring is essential for this activity, making the compound a strategic choice for projects aiming to develop novel anti‑infective agents from heterocyclic platforms.

Synthetic Methodology Development for Fused Pyridazines

Use furo[2,3-d]pyridazin-4-ol as a benchmark substrate for developing new synthetic methods toward furopyridazines. The scaffold's established, efficient synthetic route via intramolecular cyclization [1] provides a reliable baseline for evaluating novel one‑pot, multicomponent, or flow chemistry approaches [6]. Its well‑defined physicochemical properties (MW 136.11, C₆H₄N₂O₂) facilitate analytical method validation and reaction optimization.

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